

# Part 1: Chemical Architecture & The "Peri-Effect"

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## Compound of Interest

Compound Name: 5-Chloro-3H-quinazolin-4-one

CAS No.: 60233-66-1

Cat. No.: B3029249

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The defining feature of **5-chloro-3H-quinazolin-4-one** is the chlorine atom at the C5 position. This location is peri to the C4 carbonyl group.

- **Steric Locking:** The Van der Waals radius of the 5-chloro substituent creates significant steric pressure on the C4 carbonyl and any substituent at N3. In kinase inhibitors (e.g., PI3K inhibitors like Idelalisib, which uses a 5-fluoro group), this position is critical for enforcing a specific atropisomeric conformation that fits into the adenine-binding pocket while excluding off-target kinases.
- **Electronic Modulation:** The inductive electron-withdrawing nature of the chlorine at C5 reduces the electron density of the pyrimidine ring, increasing the acidity of the N3-H (pKa modulation) and altering the electrophilicity of the C2 position for subsequent functionalization.

## Regiochemical Numbering Rule (Crucial for Synthesis)

To synthesize the 5-chloro isomer, one must select the correct anthranilic acid precursor. The numbering shifts during cyclization:

- Target: 5-Chloroquinazolin-4(3H)-one<sup>[1][2]</sup>
- Precursor: 2-Amino-6-chlorobenzoic acid (6-Chloroanthranilic acid)
- Note: Using 2-amino-5-chlorobenzoic acid yields the 6-chloro isomer, a common error in unverified protocols.

## Part 2: Experimental Protocols

### Protocol A: Microwave-Assisted Synthesis (High Efficiency)

Context: Classical Niementowski synthesis requires high temperatures (

150°C) and often leads to tarry byproducts. The microwave-assisted route improves yield and purity.[3]

Reagents:

- 2-Amino-6-chlorobenzoic acid (1.0 eq)
- Formamidine acetate (1.5 eq)
- 2-Methoxyethanol (Solvent)

Step-by-Step Workflow:

- Preparation: In a 10 mL microwave vial, suspend 2-amino-6-chlorobenzoic acid (171 mg, 1.0 mmol) in 2-methoxyethanol (3 mL).
- Addition: Add formamidine acetate (156 mg, 1.5 mmol). Seal the vial.
- Irradiation: Heat in a microwave reactor at 140°C for 20 minutes (Power: 150W, Max Pressure: 250 psi).
- Workup: Cool to room temperature. The product often precipitates directly.
- Purification: Pour the reaction mixture into ice-cold water (10 mL). Filter the white/off-white precipitate. Wash with cold diethyl ether to remove unreacted formamidine.
- Validation: Check purity via LC-MS (Target Mass: ~180.59 Da for [M+H]<sup>+</sup>).

### Protocol B: C2-Functionalization via Chlorination

Context: To convert the core scaffold into a bioactive drug candidate, the C2 position often requires functionalization (e.g., adding an aryl or amino group).

### Step 1: Chlorination (Synthesis of 4,5-Dichloroquinazoline)

- Reflux **5-chloro-3H-quinazolin-4-one** (1.0 eq) in POCl<sub>3</sub> (excess) with N,N-dimethylaniline (catalytic) for 4 hours.
- Caution: The 5-chloro group deactivates the ring; extended reaction times may be needed compared to the unsubstituted scaffold.
- Evaporate POCl<sub>3</sub> under reduced pressure. Quench carefully with ice/NaHCO<sub>3</sub>. Extract with DCM.

### Step 2: S

#### Ar Displacement

- Dissolve the crude 4,5-dichloro intermediate in isopropanol.
- Add the desired nucleophile (e.g., 3-chloroaniline for kinase targets).
- Heat at 80°C for 2 hours. The C4-Cl is significantly more reactive than the C5-Cl, allowing for regioselective substitution.

## Part 3: Biological Profiling & Mechanism

The 5-chloro-quinazolinone scaffold is a bioisostere for the adenine ring of ATP. Its primary utility lies in Kinase Inhibition (specifically PI3K and EGFR families) and DNA Damage Response (PARP inhibition).

### Target: PI3K Signaling Pathway

The 5-substituent (Cl or F) fills a specific hydrophobic pocket in the PI3K

isoform, providing selectivity over the

and

isoforms. This is the mechanistic basis for drugs treating B-cell malignancies.

Data Summary: Structure-Activity Relationship (SAR) | Substituent at C5 | PI3K

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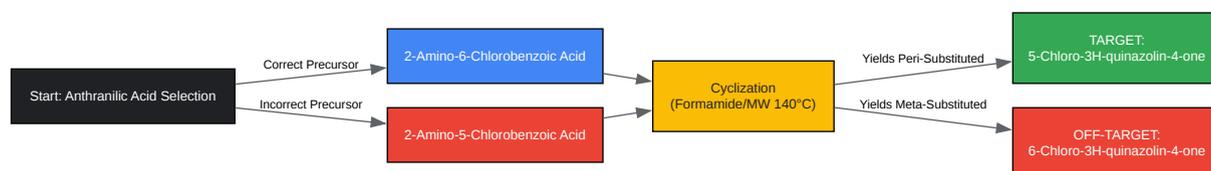
(nM) | Selectivity (vs PI3K

) | Notes | | :--- | :--- | :--- | :--- | | H (Unsubstituted) | 120 | 5x | Poor selectivity; binds all isoforms. | | 5-Fluoro | 2.5 | 300x | Optimal size; basis for Idelalisib. | | 5-Chloro | 18 | 150x | Good potency; enhanced metabolic stability over F. | | 6-Chloro | >1000 | N/A | Loss of activity; steric clash in hinge region. |

## Part 4: Visualization of Workflows

### Figure 1: Synthesis Logic Flow

This diagram illustrates the critical decision points in synthesizing the 5-chloro isomer versus the common 6-chloro isomer.

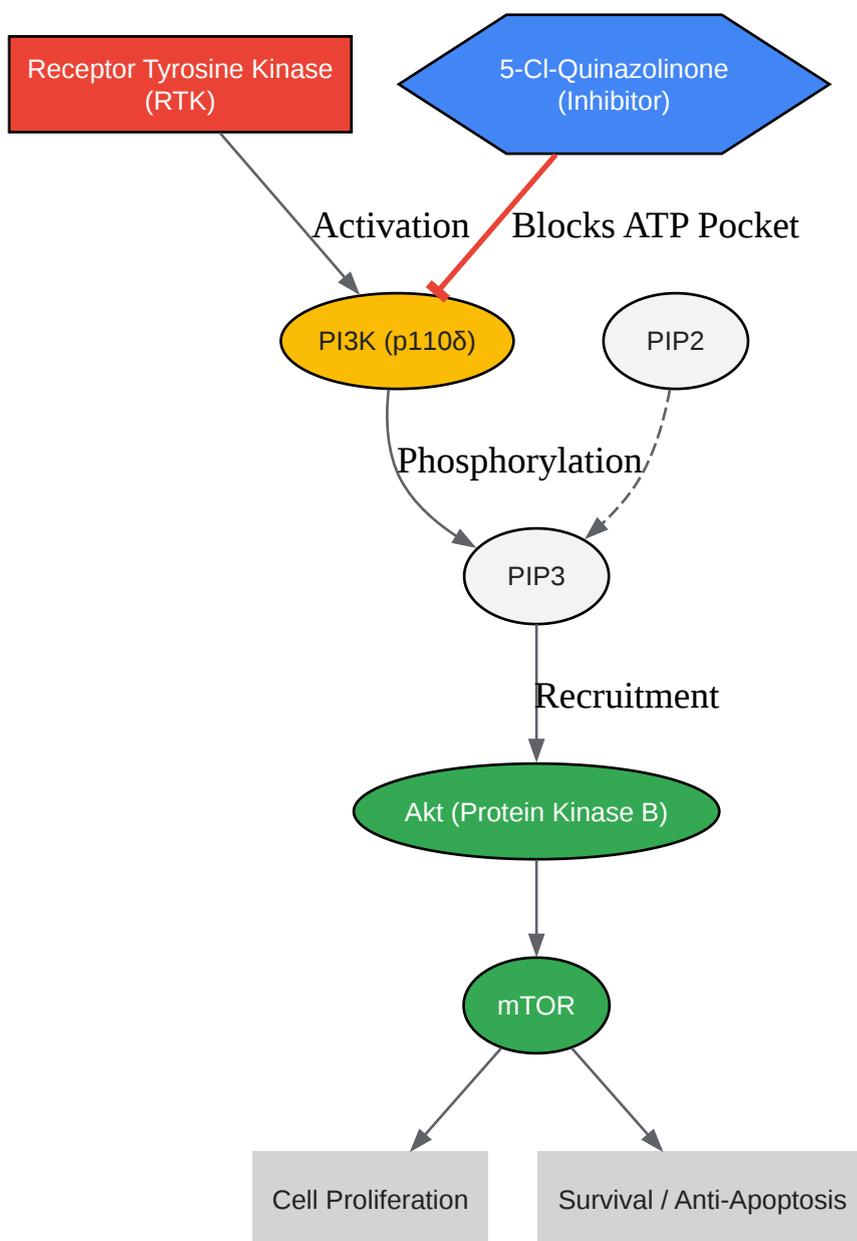


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Caption: Regioselective synthesis pathways. Selection of the 6-chloroanthranilic acid precursor is mandatory to achieve the 5-chloroquinazolinone target.

### Figure 2: PI3K Signaling Inhibition

The 5-chloro-quinazolinone scaffold acts as an ATP-competitive inhibitor within this pathway.



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Caption: Mechanism of Action. The 5-chloro scaffold selectively inhibits PI3K(p110δ), blocking the conversion of PIP2 to PIP3 and halting downstream Akt/mTOR signaling.

## References

- Synthesis of Quinazolinones via Microwave Irradiation Source: Journal of Organic Chemistry URL:[[Link](#)] Note:[4][5][6] While this refers to general microwave synthesis, the adaptation for chloro-derivatives is standard practice in modern medicinal chemistry.

- Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol Source: MDPI Applied Sciences URL: [\[Link\]](#)
- Idelalisib (Zydelig): A PI3K $\delta$  Inhibitor Source: Gilead Sciences / FDA Label URL: [\[Link\]](#)  
Relevance: Establishes the biological validity of the 5-substituted quinazolinone scaffold.
- Regioselective Nucleophilic Aromatic Substitution of Quinazolines Source: National Institutes of Health (PMC) URL: [\[Link\]](#)
- **5-Chloro-3H-quinazolin-4-one** Compound Summary Source: PubChem URL: [\[Link\]](#)

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## Sources

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